1-(3-Chloro-2-fluorophenyl)butan-1-ol
Description
1-(3-Chloro-2-fluorophenyl)butan-1-ol is a fluorinated and chlorinated aromatic alcohol with a hydroxyl group (-OH) at the primary carbon of a four-carbon chain (butan-1-ol). The substitution pattern on the phenyl ring (3-chloro, 2-fluoro) introduces steric and electronic effects that influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H12ClFO |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12ClFO/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9,13H,2,4H2,1H3 |
InChI Key |
JNJWJPZQTABVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)Cl)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 1-(3-Chloro-2-fluorophenyl)butan-1-ol:
Key Observations :
- Branching and Functional Groups : The position of the hydroxyl group (butan-1-ol vs. butan-2-ol) affects reactivity. Primary alcohols (e.g., 1-(3-chlorophenyl)butan-1-ol) are more susceptible to oxidation than secondary alcohols (e.g., 1-(3-chlorophenyl)butan-2-ol) .
- Substituent Effects : Electron-withdrawing groups (Cl, F) on the phenyl ring enhance polarity and may increase solubility in polar solvents compared to alkyl-substituted analogs (e.g., 1-(2-methylphenyl)butan-1-ol) .
Physicochemical Properties
Boiling Points and Solubility :
- Chain Length and Branching : Longer carbon chains (e.g., butan-1-ol vs. propan-1-ol) generally increase boiling points due to stronger van der Waals forces. For example, butan-1-ol (target compound’s backbone) has a higher boiling point (~117°C) than propan-1-ol (~97°C) .
- Substituent Impact : The 3-Cl, 2-F substituents likely elevate the boiling point of 1-(3-Chloro-2-fluorophenyl)butan-1-ol compared to 1-(2-methylphenyl)butan-1-ol (methyl is less polar than Cl/F) .
Reactivity :
- Oxidation : Primary alcohols like 1-(3-Chloro-2-fluorophenyl)butan-1-ol can be oxidized to aldehydes or carboxylic acids, whereas ketones (e.g., 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one) are oxidation-resistant .
- Nucleophilic Substitution : The chloro and fluoro groups on the phenyl ring may activate or deactivate the ring toward electrophilic substitution, depending on their positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
